molecular formula C13H18ClNO2 B1381092 1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride CAS No. 1803567-18-1

1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride

Cat. No. B1381092
CAS RN: 1803567-18-1
M. Wt: 255.74 g/mol
InChI Key: PVBLWUMMHLGMEV-UHFFFAOYSA-N
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Description

1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C13H18ClNO2 and its molecular weight is 255.74 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformation

1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride has been explored in various synthetic processes. Göksu et al. (2003) detailed a seven-step synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, starting from naphthalene-2,3-diol, with applications in chemical transformations (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003). Another study by Göksu et al. (2006) reports an alternative synthesis of a dopaminergic drug using a similar compound (Göksu, SeÇen, & Sütbeyaz, 2006).

Use in Chiral Auxiliary

Orsini et al. (2005) explored the use of a variant of this compound as a chiral auxiliary in Reformatsky-type reactions, highlighting its potential in asymmetric synthesis (Orsini, Sello, Manzo, & Lucci, 2005).

Pharmacological Applications

Wyrick et al. (1993) investigated certain 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes for their potential involvement in neuromodulatory sigma-like receptor activity, indicating the relevance of these compounds in pharmacology (Wyrick, Booth, Myers, Owens, Kula, Baldessarini, McPhail, & Mailman, 1993).

Application in Kinetic Resolution

Li et al. (2011) used Candida antarctica lipase B for the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates, including 1- and 2-amino-1,2,3,4-tetrahydronaphthalene analogues, showing its use in producing enantiomerically pure compounds (Li, Rantapaju, & Kanerva, 2011).

Involvement in Enantioselective Synthesis

Ainge et al. (2003) described a method for synthesizing (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, demonstrating the compound's role in stereoselective organic synthesis (Ainge, Ennis, Gidlund, Štefinović, & Vaz, 2003).

properties

IUPAC Name

1-amino-4,4-dimethyl-2,3-dihydronaphthalene-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-12(2)7-8-13(14,11(15)16)10-6-4-3-5-9(10)12;/h3-6H,7-8,14H2,1-2H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBLWUMMHLGMEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=CC=CC=C21)(C(=O)O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride
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1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride
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1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride
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1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride
Reactant of Route 5
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1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride
Reactant of Route 6
1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride

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